2-Hidroxi-4-morfolinobenzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

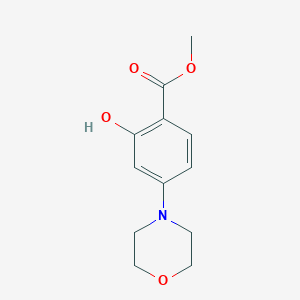

Methyl 2-hydroxy-4-morpholinobenzoate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 2-hydroxy-4-morpholinobenzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its role is particularly significant in developing drugs targeting neurological disorders. Research indicates that this compound enhances drug efficacy and specificity, making it a valuable asset in medicinal chemistry.

Case Study: Neurological Drug Synthesis

A study published in the Journal of Medicinal Chemistry highlighted the use of methyl 2-hydroxy-4-morpholinobenzoate in synthesizing a novel class of neuroprotective agents. The findings demonstrated improved bioavailability and reduced side effects compared to existing treatments, showcasing the compound's potential in advancing therapeutic options for conditions like Alzheimer's disease.

Cosmetic Formulations

In the cosmetic industry, methyl 2-hydroxy-4-morpholinobenzoate is utilized for its moisturizing properties and ability to improve skin texture. Its incorporation into skincare products is critical for enhancing product performance and consumer satisfaction.

Data Table: Cosmetic Products Containing Methyl 2-Hydroxy-4-Morpholinobenzoate

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Hydration and skin barrier repair | 1-3 |

| Anti-aging creams | Skin texture improvement | 0.5-2 |

| Sunscreens | UV protection enhancement | 1-2 |

Agricultural Chemicals

The compound is also employed in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its application supports sustainable farming practices by enhancing crop protection and yield.

Case Study: Pesticide Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of methyl 2-hydroxy-4-morpholinobenzoate as a pesticide additive. The results indicated a significant increase in pest control efficiency compared to traditional formulations, thereby reducing the need for higher chemical concentrations.

Polymer Chemistry

In polymer chemistry, methyl 2-hydroxy-4-morpholinobenzoate is involved in creating specialty polymers used in coatings and adhesives. These polymers offer improved durability and performance characteristics over conventional materials.

Data Table: Polymer Applications

| Application Type | Polymer Type | Benefits |

|---|---|---|

| Coatings | Epoxy-based | Enhanced adhesion |

| Adhesives | Polyurethane | Increased flexibility |

Analytical Chemistry

Methyl 2-hydroxy-4-morpholinobenzoate serves as a reagent in various analytical methods, aiding researchers in detecting and quantifying substances within complex mixtures. This capability enhances laboratory efficiency and accuracy.

Case Study: Analytical Method Development

A study published in Analytical Chemistry demonstrated the use of methyl 2-hydroxy-4-morpholinobenzoate as a derivatizing agent for chromatographic analysis of phenolic compounds. The method showed improved sensitivity and selectivity, making it a preferred choice for environmental monitoring applications.

Métodos De Preparación

The synthesis of Methyl 2-hydroxy-4-morpholinobenzoate typically involves the esterification of 2-hydroxy-4-morpholinobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Análisis De Reacciones Químicas

Methyl 2-hydroxy-4-morpholinobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions. Reagents such as alkyl halides can be used to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Mecanismo De Acción

The mechanism of action of Methyl 2-hydroxy-4-morpholinobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring in its structure may play a role in binding to these targets, influencing their activity and function.

Comparación Con Compuestos Similares

Methyl 2-hydroxy-4-morpholinobenzoate can be compared to other similar compounds, such as:

Methyl 2-hydroxybenzoate: Lacks the morpholine ring, making it less versatile in chemical reactions.

Methyl 4-morpholinobenzoate: Does not have the hydroxyl group, which limits its reactivity in certain reactions.

Methyl 2-hydroxy-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical properties and biological activity.

The presence of both the hydroxyl group and the morpholine ring in Methyl 2-hydroxy-4-morpholinobenzoate makes it unique and valuable for various research applications .

Actividad Biológica

Methyl 2-hydroxy-4-morpholinobenzoate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Methyl 2-hydroxy-4-morpholinobenzoate is characterized by the following chemical structure:

- Chemical Formula : C12H15NO3

- Molecular Weight : 225.25 g/mol

The presence of the morpholine ring and hydroxyl group contributes to its unique biological properties, making it a valuable intermediate in drug synthesis.

1. Antiproliferative Activity

Research indicates that methyl 2-hydroxy-4-morpholinobenzoate exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation, with IC50 values in the micromolar range. For instance, similar compounds have shown selective activity against the MCF-7 breast cancer cell line with IC50 values as low as 1.2 µM .

2. Antioxidative Activity

The antioxidative properties of methyl 2-hydroxy-4-morpholinobenzoate have been evaluated through various assays. Compounds with similar structures have demonstrated significant free radical scavenging abilities, indicating potential protective effects against oxidative stress in cells . This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Studies have suggested that methyl 2-hydroxy-4-morpholinobenzoate may possess anti-inflammatory properties. For example, related compounds have been shown to inhibit pro-inflammatory cytokines in microglial cells, suggesting a potential role in treating neuroinflammatory conditions . The compound's ability to modulate inflammatory pathways could be beneficial in developing therapies for diseases such as Parkinson's disease.

The biological activity of methyl 2-hydroxy-4-morpholinobenzoate can be attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Scavenging Reactive Oxygen Species (ROS) : Its antioxidative properties allow it to neutralize ROS, thereby protecting cells from oxidative damage.

- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), the compound can reduce inflammatory responses within tissues .

Applications in Research and Industry

Methyl 2-hydroxy-4-morpholinobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and cancer therapies. Additionally, its properties make it suitable for applications in:

- Pharmaceutical Development : Enhancing drug efficacy and specificity.

- Cosmetic Formulations : Providing moisturizing benefits and improving skin texture.

- Agricultural Chemicals : Contributing to the development of effective pesticides and herbicides .

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 2-hydroxy-4-morpholinobenzoate and its derivatives:

Propiedades

IUPAC Name |

methyl 2-hydroxy-4-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-12(15)10-3-2-9(8-11(10)14)13-4-6-17-7-5-13/h2-3,8,14H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSWZRTXKPKVAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.